3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide
Description
Properties
IUPAC Name |
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2N3O/c1-9(2)5-11(8-20(3)4)19-15(21)10-6-12(16)14(17)13(18)7-10/h6-7,9,11H,5,8,18H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUHMOAPKGHIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN(C)C)NC(=O)C1=CC(=C(C(=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4,5-dichlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The resulting 3-amino-4,5-dichlorobenzoic acid is then reacted with 1-(dimethylamino)-4-methylpentan-2-amine under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichloro groups can be reduced to form corresponding dechlorinated products.
Substitution: The amino and dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino or dichloro positions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules are of interest for understanding biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide involves its interaction with specific molecular targets. It is known to act on opioid receptors, particularly the μ-opioid receptor, where it exhibits agonistic activity. This interaction leads to the modulation of pain signals and other physiological responses. The compound’s structure allows it to bind effectively to these receptors, triggering downstream signaling pathways that result in its pharmacological effects.
Comparison with Similar Compounds
Substituent Positioning: Dichloro vs. Other Halogenated Analogues
A key structural analogue is 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (listed in the International Drug Control Conventions), which shares the dichlorinated benzamide core but differs in side-chain topology (cyclohexylmethyl vs. 4-methylpentan-2-yl) .
Side-Chain Functionalization: Comparison with Hydroxyalkyl Derivatives
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () provides a contrasting example of benzamide derivatives with hydroxyl-containing side chains.
- Directing Groups: The hydroxyl group in this analogue acts as an N,O-bidentate ligand for metal-catalyzed reactions, whereas the dimethylamino group in the target compound may serve as a stronger electron donor, favoring different catalytic pathways (e.g., base-assisted deprotonation) .
- Hydrophilicity: The hydroxy group increases polarity, likely improving aqueous solubility compared to the hydrophobic dimethylamino side chain of the target compound .
Substituted Benzamides in Pharmaceutical Contexts
The dichlorinated aromatic system in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to non-halogenated analogues .
Computational Insights and Electronic Properties
Advanced computational tools like Multiwfn () could elucidate electronic differences between the target compound and analogues:
- Electrostatic Potential (ESP): The 4,5-dichloro substituents may create a distinct ESP surface compared to mono-chlorinated or non-halogenated benzamides, affecting interactions with charged residues in proteins or metal catalysts.
- Topological Analysis : Bond critical point (BCP) analysis of electron density could reveal differences in intramolecular hydrogen bonding or steric clashes arising from side-chain branching .
Biological Activity
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide is a synthetic compound classified as a benzamide derivative. Its structural characteristics include an amino group, dichloro substitutions, and a dimethylamino group attached to a benzamide core. This compound has garnered attention due to its potential biological activities, particularly its interaction with opioid receptors, which may have implications for pain management and other therapeutic applications.
Chemical Structure
The molecular formula of 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide is , with a molecular weight of approximately 320.27 g/mol. The compound's InChI representation is as follows:
The primary mechanism of action for 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide involves its agonistic activity on the μ-opioid receptors. This interaction leads to the modulation of pain signals and various physiological responses. The compound's structure facilitates effective binding to these receptors, initiating downstream signaling pathways that result in its pharmacological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3,4-dichloro-N-[1-(dimethylamino)cyclohexylmethyl]benzamide | Similar core structure | Cyclohexylmethyl group variation |
| 4-amino-3,5-dichlorobenzamide | Similar core structure | Variations in substituents |
The uniqueness of 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to other benzamide derivatives.
In Vitro Studies
Research has indicated that compounds similar to 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are crucial in the context of neurodegenerative diseases like Alzheimer’s disease. For instance:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Compound I | 0.056 | 9.01 |
| Donepezil | 0.046 | - |
| Quercetin | 4.89 | - |
The IC50 values indicate the concentration required to inhibit half of the enzyme activity. The most promising compounds showed IC50 values ranging from low nanomolar to micromolar concentrations against AChE and BACE1 .
Case Studies
In a study focused on benzamide derivatives with potential dual inhibition properties against AChE and BACE1, several compounds were synthesized and tested. The results highlighted that while none surpassed the efficacy of donepezil against AChE, some exhibited notable activity against BACE1. For instance:
- Compound JW8 demonstrated an IC50 value of 9.01 µM against BACE1.
These findings suggest that derivatives like 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide could be explored further for their therapeutic potential in treating Alzheimer’s disease through dual inhibition mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 3,5-dichlorobenzoyl chloride and a substituted amine (e.g., 1-(dimethylamino)-4-methylpentan-2-amine) in a polar aprotic solvent like DMF at 60°C. Reaction optimization should focus on stoichiometric ratios (1:1.2 for amine:acyl chloride), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Intermediate characterization by -NMR and IR spectroscopy is critical to confirm amide bond formation .
Q. What spectroscopic and crystallographic methods are essential for characterizing this benzamide derivative?
- Methodological Answer :
- NMR : -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and aliphatic dimethylamino groups (δ 2.2–2.8 ppm). -NMR for carbonyl (C=O, δ ~165 ppm) and quaternary carbons.
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Compare lattice parameters (e.g., triclinic space group with ) to known dichlorobenzamide derivatives .
- IR : Confirm amide C=O stretch (~1650 cm) and N–H bending (~1540 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bioactivity profiles of structurally similar benzamide derivatives?
- Methodological Answer : Compare crystal packing and intermolecular interactions (e.g., hydrogen bonding, halogen contacts) to identify structural motifs influencing biological activity. For example, chlorinated derivatives with planar aromatic rings exhibit stronger π-π stacking, potentially enhancing enzyme inhibition. Use density functional theory (DFT) to correlate electronic properties (e.g., dipole moments) with activity .
Q. What strategies are effective for analyzing contradictory results in bacterial proliferation assays involving this compound?
- Methodological Answer :
- Orthogonal assays : Combine MIC (minimum inhibitory concentration) testing with time-kill curves to distinguish bacteriostatic vs. bactericidal effects.
- Enzyme targeting : If the compound is hypothesized to inhibit bacterial PPTases (phosphopantetheinyl transferases), validate via enzyme kinetics (e.g., determination) and compare with structurally related analogs (e.g., 3,4-dichloro-N-cyclohexylmethyl benzamide derivatives) .
- Resistance studies : Perform serial passage experiments to assess propensity for resistance development .
Q. How do substituent variations (e.g., dimethylamino, methylpentyl) impact the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to predict membrane permeability. The dimethylamino group increases water solubility via protonation at physiological pH.
- Metabolic stability : Conduct hepatic microsome assays (human/rat) to evaluate CYP450-mediated oxidation. The 4-methylpentyl chain may reduce metabolic clearance compared to shorter alkyl chains .
- SAR (Structure-Activity Relationship) : Synthesize analogs with modified amine substituents (e.g., diethylamino, pyrrolidinyl) and compare target binding (e.g., via SPR or ITC) .
Q. What regulatory considerations apply to this compound given its structural similarity to controlled substances?
- Methodological Answer :
- Analog screening : Cross-reference the compound against the UN Single Convention on Narcotic Drugs (e.g., 3,4-dichloro-N-cyclohexylmethyl benzamide analogs are monitored for illicit use) .
- Analytical differentiation : Use LC-HRMS to distinguish it from regulated analogs by exact mass () and fragmentation patterns (e.g., loss of Cl at 35/37) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
